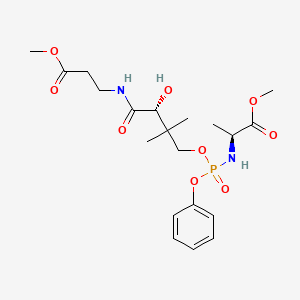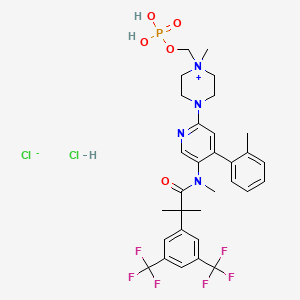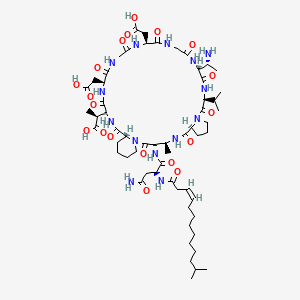
GDC-0425
Übersicht
Beschreibung
GDC-0425 ist ein oral bioverfügbarer, hochspezifischer niedermolekularer Inhibitor der Checkpoint-Kinase 1 (Chk1). Es wurde untersucht, ob es das Potenzial hat, die Wirksamkeit einer DNA-schädigenden Chemotherapie zu verbessern, indem es die Zellzyklusarretierung und die Genomreparaturmechanismen außer Kraft setzt. Diese Verbindung hat sich in präklinischen und klinischen Studien, insbesondere in Kombination mit Gemcitabin, für die Behandlung refraktärer solider Tumoren als vielversprechend erwiesen .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung der Checkpoint-Kinase 1 und ihrer Auswirkungen auf die Zellzyklusregulation verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von DNA-Schadensantwortwegen und der Verbesserung der Wirksamkeit von Chemotherapeutika.
Medizin: In klinischen Studien für die Behandlung von refraktären soliden Tumoren, insbesondere in Kombination mit Gemcitabin, untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und als Forschungswerkzeug bei der Medikamentenentwicklung .
Wirkmechanismus
GDC-0425 übt seine Wirkung aus, indem es selektiv die Checkpoint-Kinase 1 (Chk1) hemmt, einen wichtigen Regulator des Zellzyklus. Durch die Hemmung von Chk1 verhindert this compound die Aktivierung von Zellzyklus-Kontrollpunkten, was zu einer Anhäufung von DNA-Schäden und anschließendem Zelltod führt. Dieser Mechanismus ist besonders effektiv bei Krebszellen mit defekter p53-Aktivität, da diese Zellen stark auf Chk1 für ihr Überleben angewiesen sind .
Wirkmechanismus
Target of Action
GDC-0425, also known as RG-7602, is a highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) . Chk1 is a key regulator of the cell cycle in response to DNA damage .
Mode of Action
The mode of action of this compound involves the inhibition of Chk1, which potentiates DNA-damaging chemotherapy by overriding cell-cycle arrest and genome repair . This results in premature entry into mitosis, leading to mitotic catastrophe .
Biochemical Pathways
The biochemical pathway affected by this compound is the Chk1 pathway. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints in the cell cycle . This allows cells to enter mitosis with DNA damage, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic decyanation of this compound, which results in the release of cyanide and its subsequent conversion to systemic thiocyanate, was found to be a minor metabolic pathway . Preclinical studies supported that thiocyanate formation was unlikely to be a safety concern for patients receiving this compound .
Biochemische Analyse
Biochemical Properties
GDC-0425 plays a crucial role in biochemical reactions by inhibiting Chk1, a key regulator of the cell cycle. Chk1 is involved in the DNA damage response, where it helps to maintain genomic stability by arresting the cell cycle and allowing time for DNA repair. By inhibiting Chk1, this compound abrogates the S and G2 checkpoints, leading to premature entry into mitosis and mitotic catastrophe . This compound interacts with various biomolecules, including Chk1, phospho-CDK1/2 (pCDK1/2), and γH2AX, a marker of double-stranded DNA breaks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reversing gemcitabine-induced cell-cycle arrest, enhancing the levels of γH2AX, and promoting mitotic catastrophe . This compound affects cell signaling pathways, gene expression, and cellular metabolism by overriding cell cycle arrest and driving cancer cells into mitosis with damaged DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Chk1, leading to the inhibition of this kinase. By inhibiting Chk1, this compound prevents the activation of downstream targets such as pCDK1/2 and γH2AX . This inhibition results in the abrogation of cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA, ultimately leading to cell death . Additionally, this compound undergoes metabolic decyanation by cytochrome P450 enzymes, forming low levels of thiocyanate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 15-16 hours . Over time, this compound administration leads to the accumulation of γH2AX and pCDK1/2, indicating sustained DNA damage and cell cycle arrest . Long-term effects observed in in vitro and in vivo studies include manageable bone marrow suppression and partial tumor regression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum tolerated dose of this compound was found to be 60 mg when administered approximately 24 hours after gemcitabine . At higher doses, dose-limiting toxicities such as thrombocytopenia, neutropenia, and increased alanine aminotransferase were observed . The combination of this compound with gemcitabine resulted in significant tumor regression in various animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative decyanation by cytochrome P450 enzymes . This pathway results in the formation of thiocyanate, which is rapidly converted from cyanide . Although this pathway is a minor route of metabolism, it contributes to the overall metabolic profile of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and achieves maximum concentrations within 4 hours of dosing . The compound is distributed throughout the body, with significant accumulation in tumor tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on the DNA damage response . The compound’s activity is directed to specific compartments through its interactions with Chk1 and other biomolecules involved in the cell cycle . This localization is crucial for its function in promoting mitotic catastrophe and cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GDC-0425 umfasst mehrere Schritte, darunter die Bildung eines Triazatricyclo-Ringsystems und die Einführung einer Nitrilgruppe. Die wichtigsten Schritte beinhalten typischerweise:
- Bildung des Triazatricyclo-Ringsystems durch Cyclisierungsreaktionen.
- Einführung der Nitrilgruppe durch nucleophile Substitutionsreaktionen.
- Endgültige Reinigung und Isolierung der Verbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie den Einsatz fortschrittlicher Reinigungsverfahren, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GDC-0425 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, was zur Bildung von Metaboliten führt.
Reduktion: Unter Beteiligung der Reduktion von funktionellen Gruppen innerhalb des Moleküls.
Substitution: Nucleophile Substitutionsreaktionen, insbesondere unter Beteiligung der Nitrilgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Cytochrom-P450-Enzyme, Sauerstoff und Kofaktoren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas.
Substitution: Nucleophile wie Amine oder Thiole.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten, wie z. B. Thiocyanat, das durch die metabolische Decyanierung von this compound entsteht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AZD7762: Ein weiterer Chk1-Inhibitor mit ähnlichen Wirkmechanismen.
LY2606368: Ein dualer Inhibitor von Chk1 und Chk2, der eine breitere Hemmung von Zellzyklus-Kontrollpunkten bietet.
MK-8776: Ein selektiver Chk1-Inhibitor mit vergleichbarer Wirksamkeit in präklinischen Modellen.
Einzigartigkeit von GDC-0425
This compound ist einzigartig in seiner hohen Selektivität für Chk1 und seiner Fähigkeit, die Wirksamkeit von DNA-schädigenden Substanzen wie Gemcitabin zu verbessern. Sein günstiges pharmakokinetisches Profil und seine handhabbare Toxizität machen es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .
Eigenschaften
IUPAC Name |
3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLBMHDUXSICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627539-18-7 | |
| Record name | GDC-0425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0425 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)







